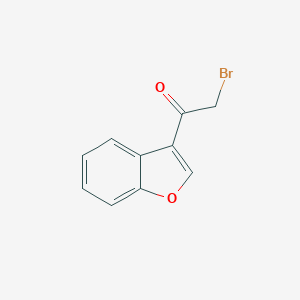

1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone

Overview

Description

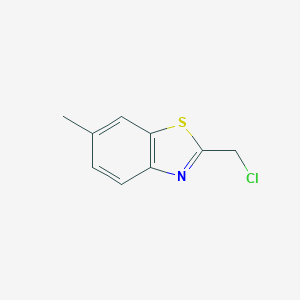

“1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone” is a chemical compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s found in many biologically active natural and synthetic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran derivatives are often synthesized through various methods such as cyclization, coupling reactions, and transition metal-catalyzed reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzofuran ring attached to a bromoethanone group. The benzofuran ring is a fused ring structure that includes a benzene ring and a furan ring .Scientific Research Applications

Synthesis and Characterization

- Novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with a halogen or nitro group were synthesized, starting from corresponding 2-(2-formylphenoxy)alkanoic acids. This study highlights the potential for diverse compound synthesis using 1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone derivatives (Kwiecień & Szychowska, 2006).

- A methacrylate polymer bearing a chalcone side group was synthesized using 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, showcasing the compound's utility in polymer synthesis (Çelik & Coskun, 2018).

Biocatalysis and Green Chemistry

- Lactobacillus paracasei was used as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl) ethanone to (S)-1-(benzofuran-2-yl) ethanol, demonstrating a green method for producing chiral intermediaries in drug production (Şahin, 2019).

Optoelectronic and Thermal Properties

- The thermal and dielectric properties of a methacrylate polymer derived from 1-(1-benzofuran-2-yl) ethanone were studied, indicating potential applications in materials science (Çelik & Coskun, 2018).

- A novel methacrylate monomer containing benzofuran side group, synthesized from 2-bromo-1-(5-bromo benzofuran-2-yl) ethanone, was polymerized and analyzed for its thermal degradation kinetics (Koca, Kurt, Kırılmış, & Aydogdu, 2012).

Enantioselective Synthesis

- Baker's yeast was used for the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, highlighting the compound's role in producing optically active carbinols (Paizs et al., 2003).

Medicinal Chemistry

- A new benzofuran derivative from Petasites hybridus roots was studied for its inhibitory activity on breast cancer cells, exemplifying the potential medicinal applications of benzofuran derivatives (Khaleghi et al., 2011).

Material Science

- Synthesis of novel poly(2‐(5‐bromo benzofuran‐2‐yl)‐2‐oxoethyl methacrylate) and its characterization, including thermal degradation kinetics, indicates its potential application in material science (Koca, Kurt, Kırılmış, & Aydogdu, 2012).

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets . For instance, some benzofuran derivatives have shown antimicrobial properties, indicating that they may target bacterial cells . Additionally, benzofuran compounds have demonstrated anticancer properties, suggesting that they may interact with targets involved in cancer cell proliferation .

Mode of Action

Benzofuran derivatives have been found to exhibit antimicrobial and anticancer activities . For instance, one derivative was found to be effective against S. aureus and E. coli . In the context of cancer, benzofuran derivatives have been shown to inhibit cancer cell proliferation . The specific interactions between 1-(Benzofuran-3-yl)-2-bromoethanone and its targets that lead to these effects are currently unknown and warrant further investigation.

Biochemical Pathways

Given the observed antimicrobial and anticancer activities of benzofuran derivatives, it is likely that this compound affects pathways related to cell proliferation and survival .

Result of Action

Benzofuran derivatives have been shown to exhibit antimicrobial and anticancer activities . These effects suggest that 1-(Benzofuran-3-yl)-2-bromoethanone may have the potential to inhibit the growth of bacteria and cancer cells.

Action Environment

It is known that the environment can greatly influence the antioxidative activity of benzofuran derivatives . For instance, in solvents such as water, methanol, and especially acetone, the antioxidative route for benzofuran derivatives is mainly through a sequential proton loss–electron transfer mechanism .

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives, including 1-(Benzofuran-3-yl)-2-bromoethanone, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, such as xanthine oxidase . The nature of these interactions is often complex and can involve both competitive and non-competitive mechanisms .

Cellular Effects

1-(Benzofuran-3-yl)-2-bromoethanone can influence cell function in various ways. For example, benzofuran compounds have been shown to exhibit anti-tumor activity, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that some benzofuran derivatives can be unstable and decompose over time

Dosage Effects in Animal Models

The effects of 1-(Benzofuran-3-yl)-2-bromoethanone at different dosages in animal models have not been reported. It is known that the biological activities of benzofuran compounds can vary with dosage

Metabolic Pathways

It is known that benzofuran compounds can be metabolized in the body, and that these metabolic processes can involve various enzymes and cofactors

Transport and Distribution

It is known that benzofuran compounds can interact with various transporters and binding proteins

Subcellular Localization

It is known that benzofuran compounds can be localized to various subcellular compartments, depending on their specific properties and interactions with other molecules

properties

IUPAC Name |

1-(1-benzofuran-3-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFTONHSRLBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380202 | |

| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187657-92-7 | |

| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)

![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)

![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)

![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)